molecular formula C14H15N5OS B7856599 2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-5-ethyl-6-methyl-1H-pyrimidin-4-one

2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-5-ethyl-6-methyl-1H-pyrimidin-4-one

Cat. No.: B7856599
M. Wt: 301.37 g/mol
InChI Key: YPPMKVHXRSODFL-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Abstracts Service number 45497533 is a chemical of significant interest in various scientific fields. This compound has unique properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with Chemical Abstracts Service number 45497533 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic routes and reaction conditions are typically detailed in specialized chemical literature and patents .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical processes that ensure high yield and purity. These methods are optimized for efficiency and cost-effectiveness, utilizing advanced technologies and equipment .

Chemical Reactions Analysis

Types of Reactions

The compound with Chemical Abstracts Service number 45497533 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in further chemical synthesis or industrial applications .

Scientific Research Applications

The compound with Chemical Abstracts Service number 45497533 has a wide range of scientific research applications:

    Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: It plays a role in biological studies, including enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of the compound with Chemical Abstracts Service number 45497533 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to the one identified by Chemical Abstracts Service number 45497533 include those with similar chemical structures and properties. Examples include compounds with similar functional groups or molecular frameworks .

Uniqueness

The uniqueness of the compound with Chemical Abstracts Service number 45497533 lies in its specific chemical structure and the resulting properties. These properties make it particularly valuable for certain applications, distinguishing it from other similar compounds .

Conclusion

The compound with Chemical Abstracts Service number 45497533 is a versatile and valuable chemical with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it a subject of ongoing study and interest.

Properties

IUPAC Name

2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-5-ethyl-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5OS/c1-3-9-8(2)16-14(17-13(9)20)19-12(15)7-10(18-19)11-5-4-6-21-11/h4-7H,3,15H2,1-2H3,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPMKVHXRSODFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=NC1=O)N2C(=CC(=N2)C3=CC=CS3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(NC(=NC1=O)N2C(=CC(=N2)C3=CC=CS3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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